molecular formula C14H12ClFO2 B6374876 5-(2-Chloro-4-ethoxyphenyl)-2-fluorophenol CAS No. 1261962-89-3

5-(2-Chloro-4-ethoxyphenyl)-2-fluorophenol

Cat. No.: B6374876
CAS No.: 1261962-89-3
M. Wt: 266.69 g/mol
InChI Key: UDZDZPBEYHEAFM-UHFFFAOYSA-N
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Description

5-(2-Chloro-4-ethoxyphenyl)-2-fluorophenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a chloro group, an ethoxy group, and a fluorine atom attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chloro-4-ethoxyphenyl)-2-fluorophenol can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-4-ethoxyphenol with a fluorinating agent under controlled conditions. The reaction typically requires the use of a solvent such as dichloromethane or tetrahydrofuran and a catalyst to facilitate the fluorination process.

Industrial Production Methods

Industrial production of this compound may involve a one-pot synthesis method, which simplifies the process and reduces the number of purification steps required. For example, a one-pot synthesis method for similar compounds involves the use of 2-chloro-5-bromobenzoic acid as a starting material, which undergoes a series of reactions including acylation and reduction to yield the desired product .

Chemical Reactions Analysis

Types of Reactions

5-(2-Chloro-4-ethoxyphenyl)-2-fluorophenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The chloro and fluorine groups can be reduced under specific conditions.

    Substitution: The chloro and ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

5-(2-Chloro-4-ethoxyphenyl)-2-fluorophenol has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

    Biology: It may serve as a precursor for the development of biologically active compounds.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(2-Chloro-4-ethoxyphenyl)-2-fluorophenol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. The exact pathways involved can vary, but typically involve binding to active sites or altering the conformation of target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-Chloro-4-ethoxyphenyl)-2-fluorophenol is unique due to the presence of both chloro and fluorine substituents on the phenyl ring, which can impart distinct chemical and physical properties. These properties may include increased reactivity, stability, or specific interactions with biological targets compared to similar compounds.

Properties

IUPAC Name

5-(2-chloro-4-ethoxyphenyl)-2-fluorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClFO2/c1-2-18-10-4-5-11(12(15)8-10)9-3-6-13(16)14(17)7-9/h3-8,17H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDZDZPBEYHEAFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C2=CC(=C(C=C2)F)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20684503
Record name 2'-Chloro-4'-ethoxy-4-fluoro[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20684503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261962-89-3
Record name 2'-Chloro-4'-ethoxy-4-fluoro[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20684503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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